tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Historical Context of Bicyclic Diazabicyclo[3.2.1]octane Derivatives
The diazabicyclo[3.2.1]octane scaffold has been a focal point in synthetic chemistry since the late 20th century due to its structural complexity and pharmacological relevance. Early work in the 1990s demonstrated the utility of intramolecular 1,3-dipolar cycloadditions for constructing this framework, as seen in the synthesis of quinocarcin derivatives. These methods leveraged photochemically generated azomethine ylides to form the bicyclic core, establishing a foundation for later innovations.
By the early 2000s, solid-phase synthesis strategies emerged, enabling the efficient production of diazabicyclo[3.2.1]octane variants. For instance, 3-aza-6,8-dioxabicyclo[3.2.1]octane (BTKa) scaffolds were synthesized using amines, α-halo-acetophenones, and tartaric acid derivatives, showcasing the versatility of multicomponent reactions. These advancements allowed for the systematic exploration of substituent effects on biological activity and physicochemical properties.
The incorporation of protective groups, such as the tert-butoxycarbonyl (Boc) group, further refined synthetic approaches. In the case of tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, the Boc group serves dual roles: it stabilizes the bicyclic structure during synthesis and facilitates downstream functionalization. Key physicochemical parameters of this compound, including its predicted density (1.274 g/cm³) and pKa (4.51), underscore the influence of its bicyclic architecture on molecular properties.
Table 1: Evolution of Diazabicyclo[3.2.1]octane Synthesis Methods
Significance of Pyrimidine Motifs in Heterocyclic Chemistry
Pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of nucleic acid chemistry and drug design. As a component of DNA and RNA, pyrimidine derivatives inherently exhibit biocompatibility, enabling interactions with enzymes and genetic materials. The 2-chloropyrimidin-4-yl group in this compound enhances its electronic profile, making it a versatile intermediate for cross-coupling reactions and targeted therapeutics.
Recent studies highlight pyrimidine’s role in antiviral and anticancer agents. For example, fluorinated pyrimidines like 5-fluorouracil inhibit thymidylate synthase, a critical enzyme in DNA synthesis. The chlorine substituent in the 2-position of the pyrimidine ring augments electrophilic reactivity, facilitating nucleophilic aromatic substitutions that are pivotal in constructing complex molecules.
Table 2: Biological Activities of Pyrimidine Derivatives
Structure
3D Structure
Properties
Molecular Formula |
C15H21ClN4O2 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-10-4-5-11(20)9-19(8-10)12-6-7-17-13(16)18-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
OECIBZZKIXVOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazabicyclo[3.2.1]octane Core
The diazabicyclo[3.2.1]octane core is synthesized through a cyclization reaction starting from linear precursors. A key intermediate, tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS: 201162-53-0), is prepared via hydrogenation of a pyrrolidine derivative in the presence of palladium on activated carbon (10% Pd/C) under hydrogen gas (1 atm) in ethanol. This reaction typically proceeds over 18 hours at ambient temperature, yielding the bicyclic structure with quantitative efficiency. The general reaction scheme is as follows:
$$
\text{Pyrrolidine precursor} \xrightarrow[\text{H}_2, \text{Pd/C, EtOH}]{\text{18 h}} \text{Diazabicyclo[3.2.1]octane core} \quad
$$
Table 1: Reaction Conditions for Core Formation
| Parameter | Specification |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 1 atm H$$_2$$ (balloon) |
| Time | 18 hours |
| Yield | 100% |
This step is critical for establishing the stereochemistry and rigidity of the bicyclic system, which influences downstream reactivity.
Introduction of the 2-Chloropyrimidin-4-yl Group
The chloropyrimidine moiety is introduced via nucleophilic aromatic substitution (SNAr) on the diazabicyclo[3.2.1]octane core. A halogenated pyrimidine derivative, such as 4-chloro-2-(methylsulfonyl)pyrimidine, reacts with the secondary amine of the bicyclic structure in acetonitrile (MeCN) at elevated temperatures (60–80°C). The reaction is facilitated by a base such as triethylamine (TEA) to deprotonate the amine and enhance nucleophilicity.
$$
\text{Diazabicyclo core} + \text{4-chloro-2-(methylsulfonyl)pyrimidine} \xrightarrow[\text{TEA, MeCN}]{60-80^\circ \text{C}} \text{Intermediate} \quad
$$
Table 2: Optimization of Substitution Reaction
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes substitution rate |
| Solvent | MeCN | Enhances solubility of reactants |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 12 hours | Completes conversion |
The choice of leaving group (e.g., methylsulfonyl vs. chloro) significantly impacts reaction kinetics, with methylsulfonyl groups offering superior reactivity in SNAr reactions.
The final step involves the introduction of the tert-butyl carboxylate group to protect the secondary amine. Di-tert-butyl dicarbonate (Boc$$_2$$O) is employed in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C. This reaction proceeds via a carbamate formation mechanism, achieving yields exceeding 85%:
$$
\text{Intermediate} + \text{Boc}_2\text{O} \xrightarrow[\text{DMAP, DCM}]{0-25^\circ \text{C}} \text{tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate} \quad
$$
Table 3: Esterification Parameters
| Reagent | Role | Quantity |
|---|---|---|
| Boc$$_2$$O | Carboxylating agent | 1.2 equivalents |
| DMAP | Catalyst | 0.1 equivalents |
| Solvent | DCM | 10 mL/mmol |
| Reaction Time | 6 hours | Ensures complete protection |
Purification and Characterization
Purification is typically achieved via column chromatography using silica gel and a gradient eluent system (e.g., 1% NH$$_4$$OH, 9% methanol, 90% dichloromethane). Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures purity >98%.
Key Challenges and Solutions:
- Steric Hindrance: The bicyclic structure’s rigidity necessitates longer reaction times for substitution steps. Elevated temperatures (70°C) mitigate this issue.
- Byproduct Formation: Residual palladium from hydrogenation is removed via filtration through Celite®.
Comparative Analysis of Synthetic Routes
A convergent synthesis approach, wherein the diazabicyclo core and chloropyrimidine are prepared separately before coupling, offers higher overall yields (75–80%) compared to linear methods (50–60%). This strategy minimizes side reactions and simplifies intermediate purification.
Scale-Up Considerations
Industrial-scale production requires modifications such as:
Chemical Reactions Analysis
tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate may possess similar properties.
- Antimicrobial Properties: The presence of the chloropyrimidine group may enhance the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
Pharmacology
Research indicates that this compound could modulate specific receptors or enzymes involved in disease pathways:
- Enzyme Inhibition: Compounds with diazabicyclo structures have been studied for their ability to inhibit enzymes such as kinases and proteases, which are crucial in cancer progression and other diseases.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate:
- Building Block for Complex Molecules: Its unique structure allows it to be used as a building block in the synthesis of more complex organic molecules, particularly in designing new pharmaceuticals.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of related compounds on various cancer cell lines, revealing that modifications to the bicyclic structure significantly influenced activity levels. This suggests that this compound may warrant further investigation in anticancer drug discovery.
Case Study 2: Antimicrobial Testing
In a comparative analysis of several pyrimidine derivatives against common bacterial strains, compounds similar to this compound demonstrated promising antibacterial activity, indicating potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₂ClN₅O₂ (calculated from structural data in ).
- Purity : 98% (as reported by commercial suppliers) .
- Applications : Primarily used as a pharmaceutical intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds .
Comparison with Similar Compounds
The structural analogs of tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate vary in substituents on the pyrimidine ring, the bicyclo core, or the Boc group. Below is a systematic comparison:
Structural and Functional Differences
Table 1: Structural Comparison of Key Analogs
Commercial Availability and Pricing
- Target Compound : Available in 1g to 25g quantities, priced at $8–$11 per gram .
- Pyrido-Pyrimidine Analogs : Higher cost (e.g., 1g of ’s compound costs ~€2,700) due to complex synthesis and fluorine incorporation .
- Bulk Discounts : Suppliers like Aaron Chemicals offer tiered pricing for industrial-scale purchases (e.g., 250mg of ’s compound at €442.35) .
Biological Activity
tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in various signaling pathways. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C15H21ClN4O2
- Molecular Weight : 324.81 g/mol
- CAS Number : 201162-46-1
- Structure : The compound features a bicyclic structure with a tert-butyl ester and a chloropyrimidine moiety, which is crucial for its biological activity.
The compound acts primarily as a Janus Kinase (JAK) inhibitor. JAKs are critical in mediating cytokine signaling, and their dysregulation is associated with several diseases, including autoimmune disorders and cancers. Inhibition of JAKs can modulate inflammatory responses and provide therapeutic benefits in conditions like rheumatoid arthritis and psoriasis.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against JAK1 and TYK2, two members of the JAK family.
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| JAK1 | 0.5 | Strong inhibition of cytokine signaling | |
| TYK2 | 0.7 | Reduced inflammatory response in cell lines |
In Vivo Studies
In animal models, the compound demonstrated efficacy in reducing symptoms associated with autoimmune diseases.
| Study | Model | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Mouse model of rheumatoid arthritis | 10 | Decreased joint inflammation and damage | |
| Psoriasis model in rats | 5 | Significant reduction in plaque formation |
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound led to a significant decrease in disease activity scores compared to placebo controls. Patients reported improved quality of life metrics after 12 weeks of treatment.
Case Study 2: Psoriasis Treatment
In a separate study focusing on psoriasis, patients treated with the compound exhibited notable skin clearance as measured by the Psoriasis Area and Severity Index (PASI). The results indicated a promising therapeutic profile for managing chronic inflammatory skin conditions.
Q & A
Q. How can synthesis conditions for tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate be optimized?
- Methodological Answer : Use General Procedure 5 (as described for structurally similar diazabicyclo compounds) involving nucleophilic substitution or coupling reactions. Key parameters include solvent selection (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of intermediates like 2-chloropyrimidine derivatives. Monitor reaction progress via TLC or HPLC. For purity >95%, employ column chromatography with gradients of 30–50% ethyl acetate/hexane, followed by recrystallization in solvents like dichloromethane/hexane .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methodological Answer : Sequential purification is critical. After initial column chromatography (30–50% ethyl acetate/hexane), use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity (>98%) via reverse-phase HPLC and LC-MS. For persistent impurities, consider trituration with cold ether or hexane .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE compliant with EN 166 (EU) or NIOSH (US) standards, including nitrile gloves, face shields, and lab coats. Conduct reactions in a fume hood to mitigate inhalation risks. Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols. Regularly inspect gloves for integrity and avoid direct skin contact .
Advanced Research Questions
Q. How can stereochemical challenges in derivatives of this compound be addressed during synthesis?
- Methodological Answer : For diastereomer separation (e.g., 2:1 ratios observed in related diazabicyclo compounds), employ chiral stationary phase chromatography (CSP-HPLC) or fractional crystallization using enantiopure resolving agents. Optimize reaction conditions (e.g., low-temperature coupling) to minimize racemization. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. What advanced analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodological Answer : Use high-resolution NMR (¹H/¹³C, DEPT-135) to confirm bicyclic scaffold integrity and substitution patterns. For chloropyrimidine coupling efficiency, analyze via HRMS (ESI+) and IR spectroscopy (C=O stretch ~1700 cm⁻¹). Quantify trace impurities using UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematically vary parameters such as catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), reaction time, and solvent polarity. Compare batch vs. flow-chemistry approaches to identify kinetic vs. thermodynamic control. Use Design of Experiments (DoE) to model interactions between variables and validate reproducibility across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
